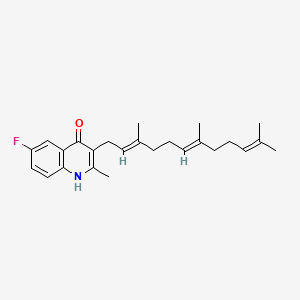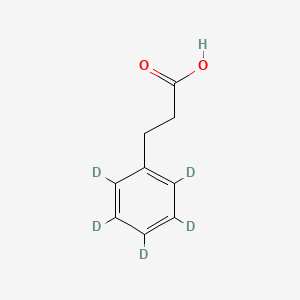
Hydrocinnamic-d5 Acid (phenyl-d5)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrocinnamic acid-d5 is a deuterated form of hydrocinnamic acid, where five hydrogen atoms are replaced with deuterium. This compound is a carboxylic acid with the molecular formula C9H5D5O2 and a molecular weight of 155.21 g/mol . It belongs to the class of phenylpropanoids and is characterized by a phenyl ring attached to a propanoic acid group.
Vorbereitungsmethoden
Hydrocinnamic acid-d5 can be synthesized through various methods. One common synthetic route involves the hydrogenation of cinnamic acid using deuterium gas. Another method includes the reduction of benzene-d5-propanol . The reaction conditions typically involve the use of catalysts such as palladium on carbon (Pd/C) and deuterium gas under high pressure . Industrial production methods may involve similar processes but on a larger scale, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
Hydrocinnamic acid-d5 undergoes several types of chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
Hydrocinnamic acid-d5 has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of hydrocinnamic acid-d5 involves its interaction with various molecular targets and pathways. In biological systems, it can act as an antioxidant by scavenging reactive oxygen species (ROS) and inhibiting oxidative stress . The compound may also interact with enzymes involved in the metabolism of phenylpropanoids, influencing their activity and regulation .
Vergleich Mit ähnlichen Verbindungen
Hydrocinnamic acid-d5 can be compared with other similar compounds such as:
Cinnamic acid: Unlike hydrocinnamic acid-d5, cinnamic acid has a double bond in the side chain and does not contain deuterium atoms.
Phenylpropanoic acid: This compound is similar to hydrocinnamic acid-d5 but lacks the deuterium atoms.
Hydroxycinnamic acids: Compounds like caffeic acid, ferulic acid, and p-coumaric acid have hydroxyl groups on the phenyl ring, which hydrocinnamic acid-d5 does not possess.
Hydrocinnamic acid-d5 is unique due to the presence of deuterium atoms, which makes it useful in isotopic labeling studies and provides different physical and chemical properties compared to its non-deuterated counterparts .
Eigenschaften
Molekularformel |
C9H10O2 |
|---|---|
Molekulargewicht |
155.20 g/mol |
IUPAC-Name |
3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid |
InChI |
InChI=1S/C9H10O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11)/i1D,2D,3D,4D,5D |
InChI-Schlüssel |
XMIIGOLPHOKFCH-RALIUCGRSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CCC(=O)O)[2H])[2H] |
Kanonische SMILES |
C1=CC=C(C=C1)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


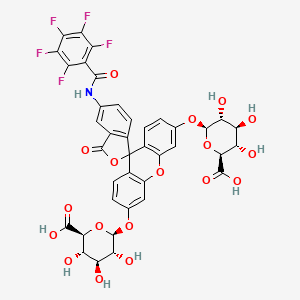

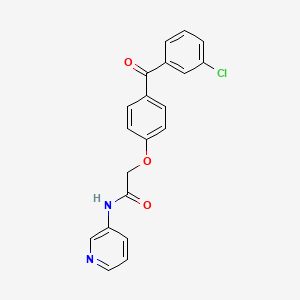
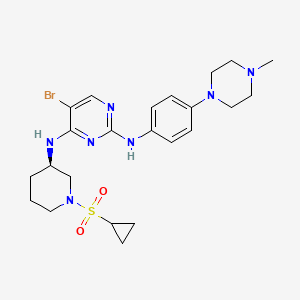

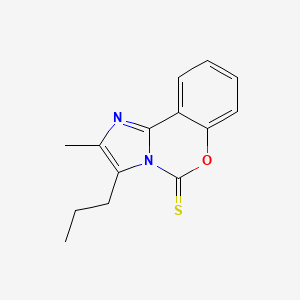

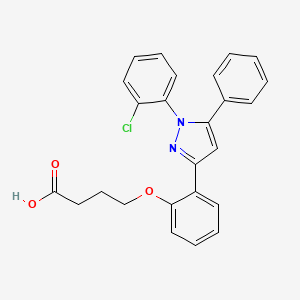
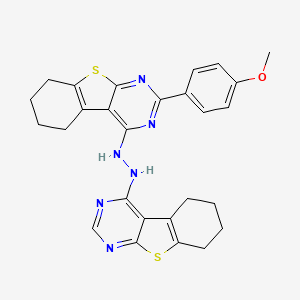
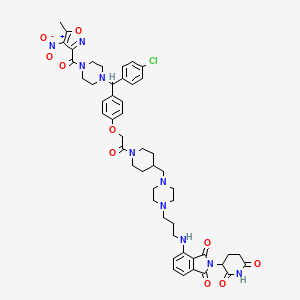

![2-amino-8-bromo-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12397094.png)
